Fraxiresinol 1-O-glucoside

Overview

Description

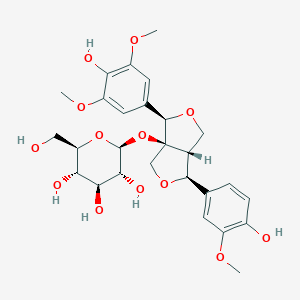

Fraxiresinol 1-O-glucoside (CAS: 89199-94-0; Molecular formula: C₂₇H₃₄O₁₃; Molecular weight: 566.5–566.6 g/mol) is a lignan glycoside characterized by a methoxy-substituted pinoresinol backbone conjugated with a glucose moiety at the 1-O position . It is naturally abundant in plants such as Arum italicum (tuber extracts), Ligustrum lucidum, and Ilex pubescens . Structurally, it is distinguished from pinoresinol 8-O-glucoside by the glucose attachment site, which influences its solubility and bioactivity .

The compound exhibits notable biological activities, including α-glucosidase inhibition (critical for diabetes management), antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fraxiresinol 1-O-glucoside is typically synthesized through the enzymatic reaction of spruce lignans with glucose. The process involves the extraction of lignans from spruce wood, followed by enzymatic hydrolysis and subsequent glucosylation to form this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of lignans from spruce wood, followed by enzymatic treatment to achieve glucosylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Glycosidic Bond

The β-1-O-glycosidic bond in fraxiresinol 1-O-glucoside is susceptible to hydrolysis under acidic or enzymatic conditions, yielding fraxiresinol (aglycone) and β-D-glucose .

Key Reaction Conditions:

:

- Acid hydrolysis proceeds via protonation of the glycosidic oxygen, leading to cleavage and release of the aglycone .

- Enzymatic hydrolysis involves β-glucosidases binding to the glucose moiety, facilitating stereospecific cleavage .

Oxidation Reactions

The phenolic aglycone and glucose moiety undergo oxidation under specific conditions:

Aglycone Oxidation

Fraxiresinol’s phenolic groups (e.g., 4-hydroxy-3,5-dimethoxyphenyl) are prone to oxidation, forming quinone intermediates.

| Oxidizing Agent | Conditions | Products | Biological Relevance |

|---|---|---|---|

| H₂O₂ | pH 7.4, 37°C | Semiquinone radicals | Antioxidant activity |

| O₂ (aerobic) | Alkaline conditions | Oxidized lignan derivatives | Enhanced bioactivity |

:

this compound’s antioxidant activity is linked to its ability to scavenge free radicals via electron transfer from phenolic hydroxyl groups.

Glucose Oxidation

The glucose unit can be oxidized to gluconic acid derivatives under strong oxidizing agents (e.g., HNO₃)4 :

| Oxidizing Agent | Site of Oxidation | Product |

|---|---|---|

| HNO₃ (0°C) | C1 and C6 | Glucaric acid derivative4 |

| Br₂ (aqueous) | C1 | Gluconic acid derivative4 |

Enzymatic Modifications

This compound serves as a substrate for enzymatic transformations:

Transglucosylation

β-Glucosidases and glucansucrases can transfer the glucose moiety to other acceptors, producing novel glycosides .

| Enzyme | Acceptor Molecule | Product | Application |

|---|---|---|---|

| Glucansucrase | Flavonoids | Hybrid fraxiresinol-flavonoid glycosides | Enhanced solubility |

Esterification

The hydroxyl groups on glucose or the aglycone can undergo esterification with acyl donors (e.g., acetic anhydride) :

| Reagent | Target Site | Product |

|---|---|---|

| Acetic anhydride | C6-OH of glucose | 6-O-Acetyl derivative |

Comparative Reactivity with Analogues

This compound exhibits distinct reactivity compared to structurally similar compounds:

Scientific Research Applications

Fraxiresinol 1-O-glucoside has a wide range of applications in scientific research due to its unique properties:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds and as a standard in analytical chemistry.

Biology: The compound is studied for its antioxidant and anti-inflammatory effects, making it valuable in cellular and molecular biology research.

Medicine: this compound is investigated for its potential therapeutic effects, including skin whitening, anti-aging, and anti-inflammatory properties.

Industry: It is used in the cosmetic industry for its skin health benefits and in the pharmaceutical industry for developing new drugs

Mechanism of Action

Fraxiresinol 1-O-glucoside exerts its effects primarily through its antioxidant and anti-inflammatory activities. It targets reactive oxygen species (ROS) and inhibits inflammatory pathways, thereby protecting cells from oxidative stress and reducing inflammation. The compound interacts with various molecular targets, including enzymes and signaling proteins, to modulate these pathways .

Comparison with Similar Compounds

Fraxiresinol 1-O-glucoside belongs to the lignan glycoside family, which includes structurally related compounds with variations in glycosylation patterns, substituents, and backbone modifications. Below is a detailed comparison:

Structural Isomers and Analogues

Pinoresinol 8-O-β-D-Glucopyranoside

- Structural Difference : Glucose is attached at the 8-OH position instead of 1-OH.

- Impact: Altered glycosylation reduces solubility and modifies enzyme interaction. This compound shows stronger α-glucosidase inhibition than pinoresinol 8-O-glucoside derivatives in Arum italicum .

Fraxiresinol Hexoside Isomers 1 and 2

- Structural Difference: Positional isomers of fraxiresinol with hexose (6-carbon sugar) conjugation.

Functional Analogues

Medioresinol (Peak 19)

- Structural Difference : A furofuran lignan lacking the glucose moiety.

- Impact: While medioresinol is present in A. italicum extracts, it demonstrates weaker α-glucosidase inhibition compared to this compound .

1-Hydroxypinoresinol 1-O-β-D-Glucopyranoside

- Structural Difference: Features a hydroxylated pinoresinol backbone with 1-O-glucosylation.

- Impact : Exhibits potent antioxidant activity (IC₅₀: 2.26–32.3 μM for ROS/DPPH scavenging) but lacks reported α-glucosidase inhibition .

4-O-β-D-Glucopyranoside of (+)-Fraxiresinol

- Structural Difference: Glucose attached at the 4-OH position of the fraxiresinol aglycone.

- Impact : This derivative from Spiraea prunifolia shows cytotoxicity against cancer cells (A549, SK-OV-3), suggesting glucosylation position influences target specificity .

Aglycone Comparison

(+)-Fraxiresinol

- Structural Difference: The non-glycosylated form of fraxiresinol.

- Bioactivity data are less documented compared to its glucoside .

Key Research Findings and Data Tables

Table 1: Structural and Bioactive Comparison of this compound and Analogues

Table 2: Enzyme Inhibition Data from Arum italicum Extracts

| Compound | α-Glucosidase Inhibition (IC₅₀) | α-Amylase Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| This compound | 0.28 mg/mL | >5 mg/mL | |

| Acarbose (Reference) | 0.53 mg/mL | 0.66 mg/mL |

Discussion of Comparative Significance

- Glycosylation Position: The 1-O-glucoside group in fraxiresinol enhances α-glucosidase targeting compared to 8-O or 4-O analogues, likely due to optimized enzyme active-site interactions .

- Aglycone vs. Glycoside: Glycosylation generally improves solubility and bioavailability, making this compound more therapeutically viable than its aglycone .

Biological Activity

Fraxiresinol 1-O-glucoside is a lignan glycoside that has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its glucoside moiety attached to the fraxiresinol backbone. The compound's molecular formula is CHO, with a molecular weight of approximately 386.36 g/mol. Its structure allows it to interact with various biological targets, contributing to its diverse pharmacological effects.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential in combating oxidative stress linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing lipid peroxidation and enhancing cellular antioxidant defenses.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | IC = 25 µg/mL | |

| FRAP Assay | Increased ferric reducing power compared to control |

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

3. Anticancer Activity

This compound has demonstrated potential anticancer effects in several studies. It induces apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression.

Case Studies:

- In a study on gastric adenocarcinoma AGS cells, treatment with this compound resulted in a significant increase in caspase-3 activity, indicating apoptotic induction .

- Another study reported that the compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC value of approximately 30 µg/mL .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.

- Anti-inflammatory Mechanism: It inhibits the NF-kB pathway, leading to reduced expression of inflammatory mediators.

- Anticancer Mechanism: Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell survival.

Q & A

Basic Research Questions

Q. How can Fraxiresinol 1-O-glucoside be reliably identified and quantified in plant extracts?

Fraxiresinol 1-O-glucoside can be identified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). For quantification, reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 μm) and a mobile phase of methanol-water (gradient elution) is recommended. LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity, using precursor-to-product ion transitions such as m/z 565 → 403 for Fraxiresinol 1-O-glucoside . NMR analysis (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish regioisomers (e.g., hexoside isomers) .

Q. What extraction methods optimize the yield of this compound from plant tissues?

Methanol-water (70:30, v/v) extraction under sonication (30–60 min) at 40°C is commonly used. Optimization via response surface methodology (RSM) can refine parameters like solvent ratio, temperature, and extraction time. Post-extraction, solid-phase extraction (SPE) with C18 cartridges improves purity by removing interfering compounds .

Q. What are the primary natural sources of this compound?

Fraxiresinol 1-O-glucoside is reported in Ligustrum lucidum (Oleaceae) and Ilex pubescens (Aquifoliaceae). Its presence is confirmed through phytochemical profiling using LC-MS/MS and NMR, with concentrations varying by plant organ (e.g., higher in leaves than roots) .

Advanced Research Questions

Q. Which enzymes catalyze the biosynthesis of this compound, and how can their activity be characterized?

Biosynthesis involves UDP-glycosyltransferases (UGTs) for glucosylation and acyltransferases (ATs) for subsequent modifications. For example, UGT85AF10 (SiUGT1) in Sesamum indicum transfers glucose to the 1-OH position of fraxiresinol. Enzyme activity assays using recombinant proteins (expressed in E. coli or yeast) and substrates like hydroxytyrosol or tyrosol are critical. Kinetic parameters (e.g., Km, Vmax) should be measured via LC-MS/MS monitoring of product formation .

Q. How can regioselective acylation of this compound be achieved in vitro?

Acylation at specific glucose positions (3-, 4-, or 6-OH) depends on acyltransferase specificity. For instance, SiAT1 and SiAT2 from S. indicum preferentially attach caffeoyl groups to the 4-OH position. Substrate specificity assays with caffeoyl-CoA as a donor and NMR analysis of reaction products are essential to confirm regioselectivity. Non-enzymatic isomerization under alkaline conditions must be controlled .

Q. What experimental strategies resolve contradictions in reported acylation positions of this compound derivatives?

Contradictions may arise from non-enzymatic isomerization or analytical limitations. Use deuterated solvents in NMR to stabilize labile acyl groups and employ low-temperature LC-MS/MS conditions. Compare enzymatic vs. non-enzymatic acylation products via time-course assays .

Q. How can transcriptome data guide the discovery of this compound biosynthetic genes?

Transcriptome profiling of methyl jasmonate (MeJA)-treated tissues identifies co-expressed UGTs and ATs. Phylogenetic analysis against characterized enzymes (e.g., UGT85 family) narrows candidates. CRISPR/Cas9 knockout or RNAi silencing in plant cell cultures validates gene function .

Q. What in vitro models are suitable for assessing this compound’s bioactivity?

Use enzyme inhibition assays (e.g., α-glucosidase, cyclooxygenase-2) and cell-based models (e.g., LPS-induced inflammation in RAW 264.7 macrophages). Dose-response curves (IC50) and molecular docking studies can elucidate mechanisms. Ensure purity (>95% by HPLC) to avoid confounding effects .

Q. Notes for Methodological Rigor

- Contamination Control : Use deuterated solvents in NMR to avoid acyl migration artifacts .

- Enzyme Assays : Include negative controls (heat-inactivated enzymes) to confirm catalytic activity .

- Data Reproducibility : Triplicate independent experiments with statistical analysis (e.g., ANOVA) are mandatory for kinetic studies .

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14-,19-,21-,22+,23-,24-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAOREQYVAAYMG-FRKCGNQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.